molecular formula C18H34O2 B3045685 Oxacyclooctadecan-2-one, 18-methyl- CAS No. 111879-77-7

Oxacyclooctadecan-2-one, 18-methyl-

Cat. No.: B3045685
CAS No.: 111879-77-7
M. Wt: 282.5 g/mol
InChI Key: DILFSXXFMBRWQM-UHFFFAOYSA-N
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Description

Oxacyclooctadecan-2-one, 18-methyl-, also known as 18-methyl-1-oxacyclooctadecan-2-one, is a chemical compound with the molecular formula C18H34O2. It belongs to the class of macrolides, which are large ring lactones. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxacyclooctadecan-2-one, 18-methyl- typically involves the cyclization of long-chain hydroxy acids. One common method is the lactonization of 18-methyl-1-hydroxy-octadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the lactone ring.

Industrial Production Methods: In an industrial setting, the production of Oxacyclooctadecan-2-one, 18-methyl- can be achieved through the catalytic hydrogenation of unsaturated precursors followed by cyclization. The process involves the use of metal catalysts such as palladium or platinum to hydrogenate the double bonds, followed by acid-catalyzed cyclization to form the lactone ring.

Types of Reactions:

    Oxidation: Oxacyclooctadecan-2-one, 18-methyl- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the lactone ring is opened by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Oxacyclooctadecan-2-one, 18-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of macrolide synthesis and reactivity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Oxacyclooctadecan-2-one, 18-methyl- involves its interaction with specific molecular targets. In biological systems, it is believed to interfere with the synthesis of essential biomolecules by binding to key enzymes or receptors. The lactone ring structure allows it to form stable complexes with these targets, thereby inhibiting their normal function. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

    Cycloheptadecanolide: Another macrolide with a similar ring structure but without the methyl substitution.

    Heptadecanolide: A related compound with a slightly different ring size and no methyl group.

Uniqueness: Oxacyclooctadecan-2-one, 18-methyl- is unique due to the presence of the methyl group at the 18th position, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

18-methyl-oxacyclooctadecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(19)20-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILFSXXFMBRWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCCCCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576591
Record name 18-Methyl-1-oxacyclooctadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111879-77-7
Record name 18-Methyl-1-oxacyclooctadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclooctadecan-2-one, 18-methyl-
Reactant of Route 2
Oxacyclooctadecan-2-one, 18-methyl-
Reactant of Route 3
Oxacyclooctadecan-2-one, 18-methyl-
Reactant of Route 4
Oxacyclooctadecan-2-one, 18-methyl-
Reactant of Route 5
Oxacyclooctadecan-2-one, 18-methyl-
Reactant of Route 6
Oxacyclooctadecan-2-one, 18-methyl-

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